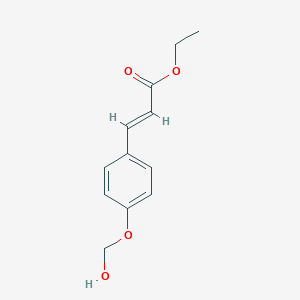

Ethyl hydroxymethoxycinnamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl hydroxymethoxycinnamate, also known as this compound, is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Ethyl hydroxymethoxycinnamate undergoes hydrolysis under acidic or basic conditions to yield hydroxymethoxycinnamic acid and ethanol.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol and regenerate the carboxylic acid .

-

Conditions : Concentrated H₂SO₄ or HCl in aqueous medium at elevated temperatures (80–100°C).

Base-Promoted Saponification

-

Mechanism : Hydroxide ion attacks the carbonyl, forming a carboxylate salt and ethanol. The reaction is irreversible due to deprotonation of the carboxylic acid .

-

Conditions : NaOH or KOH in aqueous ethanol, room temperature or mild heating.

-

Application : Used to quantify ester content in pharmaceutical formulations .

Transesterification

The ester group reacts with alcohols to form new esters. This is pivotal in synthesizing derivatives for industrial applications.

Catalytic Transesterification

-

Conditions :

-

Example :

-

Mechanism : Acid catalysts protonate the ester carbonyl, enabling nucleophilic substitution by the alcohol .

Enzymatic Transesterification

-

Conditions : Solvent-free, lipase-catalyzed (e.g., Candida antarctica lipase B) at 40–60°C under vacuum .

-

Advantages : Eco-friendly, high selectivity for bulky alcohols like cetyl alcohol .

Grignard Reactions

Grignard reagents (e.g., CH₃MgBr) add to the ester carbonyl, forming tertiary alcohols after acidic workup.

Mechanism

-

Nucleophilic Attack : The Grignard reagent adds to the carbonyl, forming an alkoxide intermediate.

-

Elimination : The intermediate eliminates ethoxide, yielding a ketone.

-

Second Addition : A second equivalent of Grignard reagent adds to the ketone, producing a tertiary alcohol .

-

Example :

this compound + 2 equiv. CH₃MgBr → Tertiary alcohol with hydroxymethoxy-substituted aryl group .

Electrophilic Aromatic Substitution

The electron-donating hydroxymethoxy group directs electrophiles to the ortho and para positions.

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–5°C.

-

Product : Nitro derivatives at the para position relative to the hydroxyl group.

Sulfonation

-

Conditions : Fuming H₂SO₄, 50°C.

-

Product : Sulfonic acid derivatives for water-soluble analogs.

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation.

Oxidation to Quinones

-

Conditions : Ag₂O or KMnO₄ in acidic medium.

-

Product : Quinone derivatives, useful in redox-active materials.

Photochemical Reactions

Under UV light, this compound undergoes [2+2] cycloaddition, forming dimeric cyclobutane structures.

-

Application : UV-filtering in sunscreens due to its ability to absorb UV-B radiation .

-

Mechanism : Excited-state reactivity leads to crosslinking, enhancing photostability .

Enzymatic Modifications

Lipases and esterases catalyze selective modifications:

Propiedades

Número CAS |

1333-54-6 |

|---|---|

Fórmula molecular |

C12H14O4 |

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

ethyl (E)-3-[4-(hydroxymethoxy)phenyl]prop-2-enoate |

InChI |

InChI=1S/C12H14O4/c1-2-15-12(14)8-5-10-3-6-11(7-4-10)16-9-13/h3-8,13H,2,9H2,1H3/b8-5+ |

Clave InChI |

DBWZHPLQAQFVRY-VMPITWQZSA-N |

SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)OCO |

SMILES isomérico |

CCOC(=O)/C=C/C1=CC=C(C=C1)OCO |

SMILES canónico |

CCOC(=O)C=CC1=CC=C(C=C1)OCO |

Key on ui other cas no. |

1333-54-6 |

Sinónimos |

ethyl hydroxymethoxycinnamate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.